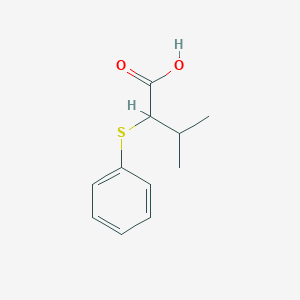
4-chloro-N-(4-hydroxyphenyl)-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
Overview
Description
4-chloro-N-(4-hydroxyphenyl)-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide, also known as CFTR(inh)-172, is a small molecule inhibitor that is widely used in scientific research. It is a highly selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is a protein that plays a crucial role in regulating the transport of chloride ions across cell membranes.
Mechanism of Action
4-chloro-N-(4-hydroxyphenyl)-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide(inh)-172 selectively inhibits the this compound chloride channel by binding to a specific site on the protein. This binding prevents the channel from opening, thereby reducing the transport of chloride ions across cell membranes. The inhibition of this compound chloride channel activity by this compound(inh)-172 has been shown to have therapeutic potential in the treatment of cystic fibrosis and other diseases.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound(inh)-172 reduces the transport of chloride ions across cell membranes, which can have downstream effects on other ion channels and transporters. In vivo studies have shown that this compound(inh)-172 can reduce airway surface liquid volume, pancreatic fluid secretion, and intestinal fluid absorption.
Advantages and Limitations for Lab Experiments
4-chloro-N-(4-hydroxyphenyl)-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide(inh)-172 is a highly selective inhibitor of the this compound chloride channel, which makes it a valuable tool for studying the function of this protein. Its selectivity also reduces the potential for off-target effects in experimental systems. However, this compound(inh)-172 has limited solubility in water, which can make it difficult to use in some experimental systems. Additionally, the high cost of this compound(inh)-172 can be a limitation for some research groups.
Future Directions
There are several future directions for research on 4-chloro-N-(4-hydroxyphenyl)-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide(inh)-172. One direction is to investigate the potential therapeutic applications of this compound(inh)-172 for the treatment of cystic fibrosis and other diseases. Another direction is to develop more potent and selective inhibitors of the this compound chloride channel. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound(inh)-172 could lead to improved dosing strategies and more effective use of this inhibitor in experimental systems.
Scientific Research Applications
4-chloro-N-(4-hydroxyphenyl)-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide(inh)-172 is widely used in scientific research to study the function of the this compound chloride channel. It has been used to investigate the role of this compound in various physiological processes, such as the regulation of airway surface liquid volume, the secretion of pancreatic fluid, and the absorption of intestinal fluid. This compound(inh)-172 has also been used to study the pathophysiology of cystic fibrosis, a genetic disorder that affects the this compound chloride channel.
properties
IUPAC Name |
4-chloro-N-(4-hydroxyphenyl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-19(9-2-4-10(20)5-3-9)23(21,22)11-6-7-13(15)12(8-11)14(16,17)18/h2-8,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWPHUVBNDSGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3384701.png)
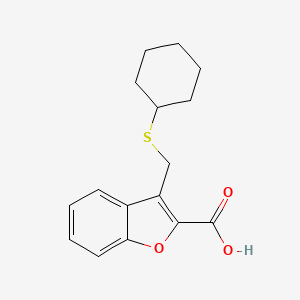
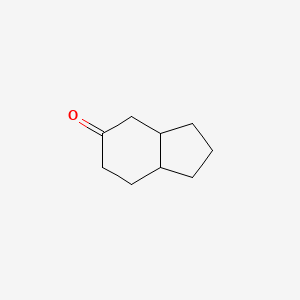
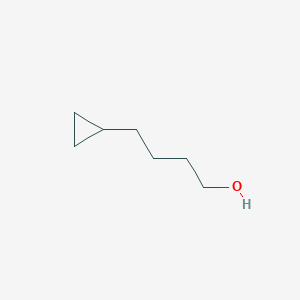
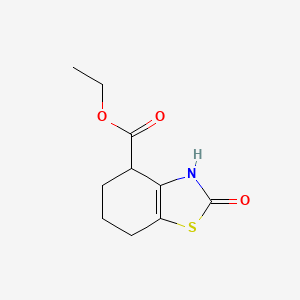

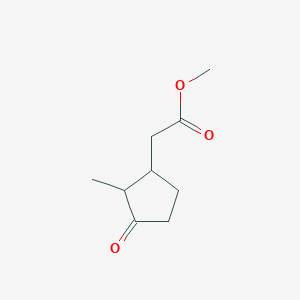

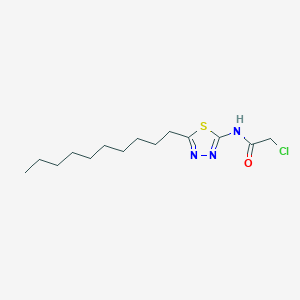
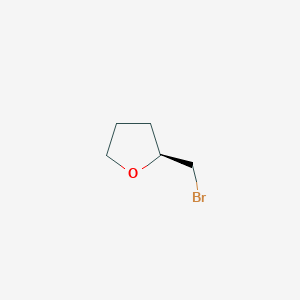

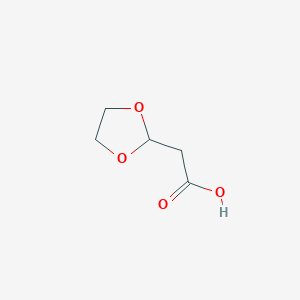
![5-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B3384800.png)
